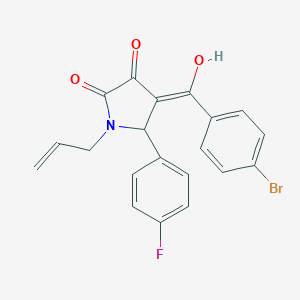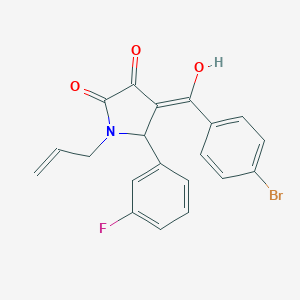
3-hydroxy-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that belongs to the class of pyrrolone derivatives. It is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
3-hydroxy-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has potential applications in various scientific research fields. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential as an anticancer agent, as it has shown cytotoxic effects on cancer cells. Additionally, it has been studied for its antioxidant, antimicrobial, and antifungal properties.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are inflammatory mediators that play a role in pain and fever. By inhibiting COX enzymes, 3-hydroxy-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
3-hydroxy-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). It has also been shown to decrease the levels of oxidative stress markers, such as malondialdehyde (MDA), and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-hydroxy-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potential as a lead compound for the development of new drugs. Its various pharmacological properties make it a promising candidate for drug discovery. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3-hydroxy-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to investigate its potential as an anticancer agent further. More studies are needed to determine its mechanism of action on cancer cells and its efficacy in vivo. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, more research is needed to optimize its synthesis method and improve its solubility for better bioavailability.
Métodos De Síntesis
The synthesis method of 3-hydroxy-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction between 4-methylacetophenone and 2-thiophenecarboxylic acid in the presence of acetic anhydride and sulfuric acid. The reaction occurs through a cyclization process that leads to the formation of the pyrrolone ring. The final product is obtained through purification using column chromatography.
Propiedades
Fórmula molecular |
C16H13NO3S |
|---|---|
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
4-hydroxy-2-(4-methylphenyl)-3-(thiophene-2-carbonyl)-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C16H13NO3S/c1-9-4-6-10(7-5-9)13-12(15(19)16(20)17-13)14(18)11-3-2-8-21-11/h2-8,13,19H,1H3,(H,17,20) |
Clave InChI |
ANIUPVPHYYIJMO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2)O)C(=O)C3=CC=CS3 |
SMILES canónico |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2)O)C(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-benzoyl-1-[3-(dibutylamino)propyl]-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282256.png)
![4-benzoyl-1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282257.png)



![methyl 4-(3-benzoyl-4-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate](/img/structure/B282264.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282265.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282268.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282269.png)
![4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282270.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282271.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282272.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282274.png)
![4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282276.png)